molecular formula C8H14IN3 B2376723 1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine CAS No. 2226181-61-7

1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine

Cat. No.: B2376723
CAS No.: 2226181-61-7
M. Wt: 279.125
InChI Key: FAPYYIFDYXYSNL-UHFFFAOYSA-N
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Description

1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine is a pyrazole derivative featuring:

  • A 1-(2-methylpropyl) group (isobutyl), contributing to lipophilicity and steric shielding.
  • A methanamine group at position 5, enabling hydrogen bonding and functionalization.

Properties

IUPAC Name

[5-iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14IN3/c1-6(2)5-12-7(4-10)3-8(9)11-12/h3,6H,4-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPYYIFDYXYSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)I)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine typically involves the iodination of a pyrazole precursor followed by the introduction of the 2-methylpropyl and methanamine groups. The reaction conditions often require the use of iodine or iodine-containing reagents, along with appropriate solvents and catalysts to facilitate the iodination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of other functional groups within the molecule.

    Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of halogenated or functionalized pyrazole compounds.

Scientific Research Applications

Chemistry

In chemistry, 1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe or ligand to study the interactions of pyrazole derivatives with biological targets. Its iodine atom can be utilized in radiolabeling studies to track the distribution and metabolism of the compound in biological systems.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and safety profiles.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The iodine atom and pyrazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The 2-methylpropyl and methanamine groups contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related methanamine-pyrazole derivatives from the evidence:

Compound Name Substituents (Position 1 / Position 3) Molecular Weight Physical State Key Features References
1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine (Target) 2-methylpropyl / Iodo ~277.9* Not reported Halogen substituent (iodine), branched alkyl chain -
[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine 2-phenylethyl / H 201.27 Oil Aromatic substituent, moderate lipophilicity
(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine Isopropyl / Thiophene-3-yl 221.32† Not reported Heteroaromatic (thiophene), electron-rich ring
(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride Pyridin-3-yl / Trifluoromethyl 278.66 Solid (salt) Electron-withdrawing CF₃, pyridine enhances polarity

*Calculated based on formula (C₈H₁₃IN₃).
†Calculated from molecular formula (C₁₁H₁₅N₃S).

Key Observations:

Substituent Effects: Halogen vs. Aromatic Groups: The iodine in the target compound may enhance halogen bonding and polarizability compared to phenyl () or thiophene () groups. Electron-Withdrawing vs. Donating Groups: The trifluoromethyl group in increases electron deficiency on the pyrazole ring, contrasting with the electron-rich thiophene in .

Physical State: The target’s liquid/solid state is unknown, but analogs range from oils () to crystalline salts (). Hydrochloride salts () improve aqueous solubility, whereas oils () suggest higher lipophilicity.

Molecular Weight: The iodine atom increases the target’s molecular weight (~277.9) compared to non-halogenated analogs (201–221 g/mol).

Biological Activity

1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an iodine atom and a branched alkyl group, which may influence its biological interactions. The structural formula is represented as follows:

C8H12IN3\text{C}_{8}\text{H}_{12}\text{I}\text{N}_{3}

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, analogs of pyrazole derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentrations (MIC) for related compounds ranged from ≤0.25 µg/mL to >200 µg/mL against various bacterial strains, suggesting that structural modifications can enhance potency against specific targets .

Table 1: Antimicrobial Activity of Related Pyrazole Compounds

CompoundTarget PathogenMIC (µg/mL)Notes
Compound AMRSA≤0.25Highly effective
Compound BE. coli>200No significant activity
Compound CC. neoformans≤0.25Selective antifungal

Receptor Modulation

The compound's potential as a tissue-selective androgen receptor modulator (SARM) has been explored in various studies. SARMs are known for their ability to selectively stimulate androgen receptors in muscle and bone while minimizing effects on other tissues such as the prostate. This selectivity is crucial for therapeutic applications in conditions like muscle wasting and osteoporosis .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors. The presence of the iodine atom may enhance binding affinity through halogen bonding, while the pyrazole ring can participate in π-stacking interactions with aromatic residues in target proteins .

Case Studies

Case Study 1: Antimicrobial Screening
A study screened various pyrazole derivatives, including this compound, against a panel of bacterial pathogens. The results indicated that certain substitutions on the pyrazole ring significantly affected antimicrobial potency, highlighting the importance of structural optimization in drug development .

Case Study 2: Androgen Receptor Modulation
In a pharmacological assessment, the compound was evaluated for its ability to modulate androgen receptor activity in vitro. The results demonstrated that it could effectively enhance anabolic activity in muscle cells while exhibiting minimal androgenic effects on prostate cells, supporting its potential as a therapeutic agent for muscle-related disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine?

  • Methodology : Multi-step synthesis typically involves:

  • Alkylation : Introducing the 2-methylpropyl group via nucleophilic substitution using alkyl halides (e.g., isobutyl bromide) under basic conditions (e.g., K₂CO₃) .
  • Iodination : Electrophilic substitution at the pyrazole C3 position using iodine sources (e.g., N-iodosuccinimide) in polar aprotic solvents (e.g., DMF) .
  • Characterization : Confirm structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, FTIR, and high-resolution mass spectrometry (HRMS). 1H NMR^1 \text{H NMR} should show distinct signals for the methanamine (-CH₂NH₂) and pyrazole protons .

Q. Which spectroscopic techniques are critical for verifying the compound’s structural integrity?

  • Key Techniques :

  • NMR Spectroscopy : Assign pyrazole ring protons (δ 6.5–7.5 ppm) and methanamine protons (δ 2.5–3.5 ppm). 13C NMR^{13} \text{C NMR} resolves the iodinated carbon (δ 90–100 ppm) .
  • FTIR : Confirm NH₂ stretches (3200–3400 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .
  • Mass Spectrometry : HRMS should match the molecular formula (C₈H₁₃IN₃, exact mass: 310.01 g/mol) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Recommendations :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For airborne particles, employ NIOSH-approved respirators (e.g., P95) .
  • Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts .
  • Storage : Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for pyrazole derivatives?

  • Approach :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H^1 \text{H-}^1 \text{H} and 1H-13C^1 \text{H-}^{13} \text{C} couplings. For example, HSQC can distinguish methanamine carbons from pyrazole ring carbons .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. What strategies optimize reaction yields in cross-coupling reactions involving the iodinated pyrazole core?

  • Optimization Steps :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings. Rhodium complexes (e.g., [RhCl(cod)]₂) may enhance regioselectivity .
  • Solvent Effects : Use DMF or THF for polar intermediates; toluene for non-polar substrates .
  • Temperature Control : Maintain 60–80°C for iodinated pyrazoles to balance reactivity and stability .

Q. How does the 2-methylpropyl substituent influence the compound’s biological activity?

  • Structure-Activity Relationship (SAR) :

  • Lipophilicity : The 2-methylpropyl group increases LogP, enhancing membrane permeability (predicted LogP: ~2.5 via PubChem data) .
  • Receptor Binding : Pyrazole methanamines often target GPCRs or kinases. Docking studies (e.g., AutoDock Vina) can model interactions with active sites .

Q. What analytical methods address discrepancies in LogP measurements between experimental and computational models?

  • Resolution Methods :

  • Experimental : Use reverse-phase HPLC with a C18 column and a methanol-water gradient to measure retention time-derived LogP .
  • Computational : Apply consensus models (e.g., XLogP3, ALogPS) and validate with experimental data from PubChem .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for structurally similar pyrazole methanamines?

  • Root Causes :

  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) due to solvent recrystallization variations .
  • Impurities : Residual solvents (e.g., DMF) or unreacted intermediates may depress melting points. Purify via column chromatography (silica gel, hexane/EtOAc) .

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